Phosphoramidic acid, methyl-, diethyl ester
Overview
Description
Phosphoramidic acid, methyl-, diethyl ester is an organophosphorus compound with the molecular formula C4H12NO3P. It is also known by other names such as amidophosphoric acid diethyl ester, diethyl amidophosphonate, and diethyl phosphoramidate . This compound is characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom .
Preparation Methods
The synthesis of phosphoramidic acid, methyl-, diethyl ester can be achieved through various synthetic routes. Some of the common methods include:
Salt Elimination: This method involves the reaction of a phosphoramidic acid salt with an appropriate alkyl halide under basic conditions.
Oxidative Cross-Coupling: This method involves the oxidative coupling of a phosphine with an amine in the presence of an oxidizing agent.
Azide Reduction: This method involves the reduction of a phosphoramidic azide to the corresponding phosphoramidate using a reducing agent.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated compound, such as an alkene or alkyne.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of a phosphoramidate with an aldehyde and a dienophile to form the desired product.
Chemical Reactions Analysis
Phosphoramidic acid, methyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form different phosphoramidate derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions include various phosphoramidate derivatives, phosphine derivatives, and phosphoramidic acid derivatives .
Scientific Research Applications
Phosphoramidic acid, methyl-, diethyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphoramidic acid, methyl-, diethyl ester involves the interaction of the compound with various molecular targets and pathways. The compound can act as a phosphorylating agent, transferring a phosphoryl group to various substrates, including proteins, nucleic acids, and small molecules . This process is mediated by various enzymes, including kinases and phosphatases, which regulate the phosphorylation and dephosphorylation of the compound .
Comparison with Similar Compounds
Phosphoramidic acid, methyl-, diethyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid, diethyl ester: This compound has a similar structure but lacks the methyl group on the nitrogen atom.
Phosphoramidic acid, (1-methylethyl)-, diethyl ester: This compound has a similar structure but has an isopropyl group on the nitrogen atom instead of a methyl group.
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester: This compound has a similar structure but has dimethyl groups on the nitrogen atom instead of diethyl groups.
This compound is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interactions with various molecular targets .
Properties
IUPAC Name |
N-diethoxyphosphorylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-4-8-10(7,6-3)9-5-2/h4-5H2,1-3H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWJXFWCAVVZGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212650 | |
Record name | Phosphoramidic acid, methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-73-4 | |
Record name | Phosphoramidic acid, methyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30699 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoramidic acid, methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL METHYLAMIDOPHOSPHATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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